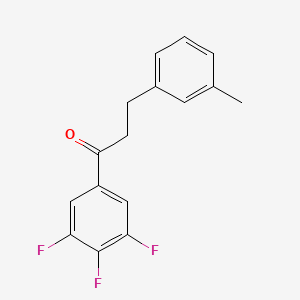

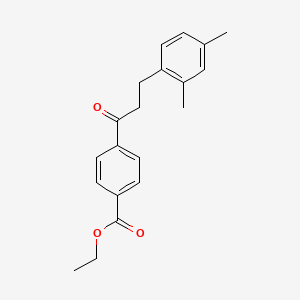

4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

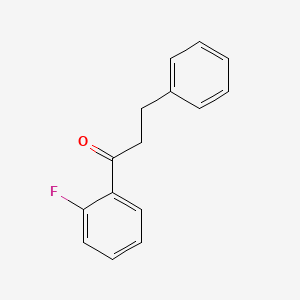

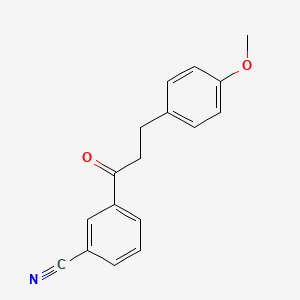

4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone, also known as 4-CEPP, is a synthetic phenylpropanoid derivative that has been used in scientific research for a variety of purposes. It is a potent inhibitor of the cytochrome P450 enzyme family, which is responsible for the metabolism of drugs and other xenobiotics. As such, 4-CEPP has been used to study the effects of drugs on the body, as well as to investigate the biochemical and physiological effects of various drugs. Additionally, 4-CEPP has been used to study the mechanisms of action of drugs, and to evaluate the advantages and limitations of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis of Glycosyl Donors and Analogues

A method has been developed for the introduction of dimethylphenylsilyl groups at the 4-position in carbohydrates, leading to the creation of C-silylated glycosyl donors starting from cellulose. This process explores the glycosylation properties with different glucoside acceptors and finds that the reactivity of these donors is higher than their 4-deoxy analogues, indicating a potential route for synthetic carbohydrate chemistry (Pedersen & Pedersen, 2020).

Upgrading Lignin-Derived Bio-Oil

Research has investigated the catalytic upgrading of lignin-derived bio-oil compounds, such as 4-methylanisole, under various conditions. This study provides insights into the reaction mechanisms and product distributions, contributing to the development of processes for the valorization of lignin and other biomass components into valuable chemicals (Saidi, Rahimpour, & Raeissi, 2015).

Biodegradation and Environmental Applications

Biodegradation of Dimethylphenols

The biodegradation pathways of dimethylphenols in bacteria have been elucidated, revealing different ring-cleavage pathways for phenolic compounds. This research is significant for understanding the microbial degradation of environmental pollutants and could guide bioremediation strategies for phenolic contaminants (Viggor et al., 2002).

Polymer Science Applications

Preparation of Telechelics

Research has been conducted on the oxidative coupling copolymerization of dimethylphenol with other compounds to create polymeric materials with specific end-group functionalities. This work contributes to the field of polymer science by providing methods for synthesizing polymers with tailored properties (Wei, Challa, & Reedijk, 1991).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 4-[3-(2,4-dimethylphenyl)propanoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-4-23-20(22)18-9-7-17(8-10-18)19(21)12-11-16-6-5-14(2)13-15(16)3/h5-10,13H,4,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKDXRRCFCPVPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=C(C=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644675 |

Source

|

| Record name | Ethyl 4-[3-(2,4-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898793-76-5 |

Source

|

| Record name | Ethyl 4-[3-(2,4-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)

![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)